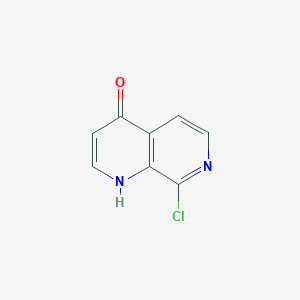

8-Chloro-1H-1,7-naphthyridin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1H-1,7-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-7-5(1-3-11-8)6(12)2-4-10-7/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRIBUJMHLNUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679453 | |

| Record name | 8-Chloro-1,7-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018812-91-3 | |

| Record name | 8-Chloro-1,7-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 8 Chloro 1h 1,7 Naphthyridin 4 One

Retrosynthetic Analysis and Identification of Key Precursors for Naphthyridinone Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in This process helps in devising a logical and efficient synthetic route. wikipedia.org For the 1,7-naphthyridin-4-one core, a primary disconnection can be made at the amide bond within the pyridinone ring. This leads to a substituted aminopyridine and a dicarbonyl compound or its equivalent as key precursors. Further disconnection of the aminopyridine precursor would then lead to simpler starting materials. The specific substitution pattern on the final product dictates the choice of these initial building blocks. For instance, the presence of a chlorine atom at the C-8 position necessitates a precursor that is either pre-functionalized with chlorine or can be selectively halogenated at a later stage.

Multi-step Synthetic Pathways to the 1,7-Naphthyridin-4-one Core

The construction of the 1,7-naphthyridin-4-one core is a multi-step process that often involves the initial formation of a substituted pyridine (B92270) ring followed by the annulation of the second pyridinone ring.

Condensation and Cyclization Reactions in Naphthyridinone Formation

A common and effective method for constructing the 1,7-naphthyridin-4-one skeleton involves condensation and subsequent cyclization reactions. For instance, the Gould-Jacobs reaction can be employed, where a substituted aminopyridine is reacted with a diethyl ethoxymethylenemalonate followed by thermal cyclization to form the naphthyridinone ring. nih.gov Another widely used method is the Friedländer annulation, which involves the reaction of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group, such as a ketone, in the presence of a catalyst. asianpubs.orgacs.org This reaction has been successfully carried out in water using a choline (B1196258) hydroxide (B78521) catalyst, providing an environmentally friendly approach. acs.org

Microwave-assisted organic synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of naphthyridine derivatives. rasayanjournal.co.in

Strategies for Halogenation at the C-8 Position

The introduction of a chlorine atom at the C-8 position of the 1,7-naphthyridin-4-one core is a crucial step in the synthesis of the title compound. This can be achieved through various halogenation strategies. One approach involves the direct halogenation of the naphthyridinone precursor. However, achieving regioselectivity can be challenging.

A more controlled method involves the use of a pre-functionalized precursor where the chlorine atom is already in place. Alternatively, a directing group can be used to guide the halogenation to the desired position. While specific examples for the direct chlorination at the C-8 position of 1H-1,7-naphthyridin-4-one are not prevalent in the provided results, general principles of electrophilic aromatic substitution on naphthyridine systems suggest that the electronic properties of the ring and the reaction conditions would be critical factors. Bromination of 1,X-naphthyridines has been reported, indicating that halogenation of the naphthyridine core is feasible. acs.org

Utilization of Grignard Reagents in the Construction of Naphthyridinone Derivatives

Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. wikipedia.orgbyjus.com In the context of naphthyridinone synthesis, Grignard reagents can be utilized in several ways. They can react with electrophilic centers, such as carbonyl groups or nitriles, to introduce various alkyl or aryl substituents. organic-chemistry.orgmasterorganicchemistry.com

For instance, a Grignard reagent could be added to a nitrile precursor to form a ketone, which can then undergo cyclization to form the naphthyridinone ring. While direct application in the synthesis of 8-chloro-1H-1,7-naphthyridin-4-one is not explicitly detailed, the versatility of Grignard reagents makes them valuable tools for creating a diverse range of substituted naphthyridinone derivatives. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions in Naphthyridinone Synthesis

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgsigmaaldrich.comlibretexts.org These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are instrumental in the synthesis and functionalization of heterocyclic compounds, including naphthyridinones. sigmaaldrich.comnih.govacs.org

Starting from an appropriately functionalized intermediate, such as a halogenated naphthyridine, various substituents can be introduced at specific positions. For example, a triflate intermediate can be used in Suzuki or Stille-type reactions to introduce carbon-based groups. acs.org Palladium-catalyzed reactions offer a mild and efficient way to create a library of substituted naphthyridinones, which is crucial for structure-activity relationship studies in drug discovery. nih.govacs.org

Derivatization and Functionalization Approaches for Structural Modification

Once the this compound core is synthesized, further structural modifications can be carried out to explore its chemical space and biological activity. The chlorine atom at the C-8 position serves as a versatile handle for various nucleophilic substitution reactions. For example, it can be displaced by amines, alcohols, or thiols to introduce a wide range of functional groups.

Furthermore, the nitrogen atom of the pyridinone ring can be alkylated or arylated. The carbonyl group at the C-4 position can also be a site for derivatization, although it is generally less reactive. These functionalization approaches allow for the fine-tuning of the molecule's properties, such as its solubility, lipophilicity, and ability to interact with biological targets.

Introduction of Diverse Chemical Groups to Enhance Biological Activity

The modification of the naphthyridine nucleus is a key strategy for enhancing biological potency and selectivity. nih.gov For naphthyridine-based compounds, structure-activity relationship (SAR) studies have shown that introducing different chemical groups at specific positions can significantly influence their interaction with biological targets. nih.govnih.gov For instance, in the broader class of quinolines and naphthyridines, an aniline (B41778) group at the C-4 position and alkoxy groups at C-7 have been noted to be important for optimal anticancer activity. nih.gov

Palladium-catalyzed cross-coupling reactions are a powerful tool for creating substituted 1,7-naphthyridines. researchgate.net This methodology enables the introduction of a wide array of substituents at positions like C-6 and C-8, leading to the development of potent and selective inhibitors of enzymes such as phosphodiesterase type 4D (PDE4D). researchgate.net The ability to introduce diverse groups, such as different aryl or heteroaryl fragments, is fundamental to exploring the chemical space around the core structure and identifying compounds with improved activity. researchgate.net

For the related 1,8-naphthyridine (B1210474) scaffold, modifications at the 3rd position by incorporating various secondary amines have been shown to enhance binding efficiency and potency towards the Adenosine A2A receptor. nih.gov This highlights a common strategy in medicinal chemistry where specific positions on the heterocyclic ring are targeted for derivatization to modulate biological activity. nih.gov

Synthesis of Analogs and Homologs for Structure-Activity Relationship Studies

The systematic synthesis of analogs and homologs is fundamental to understanding structure-activity relationships (SAR). This process involves creating a series of compounds with controlled structural variations to determine which chemical features are essential for biological effect. For naphthyridine derivatives, this often involves multi-step synthetic sequences. A six-step synthesis has been described for a 4-[8-(3-fluorophenyl) acs.orgnih.govnaphthyridin-6-yl]-trans-cyclohexanecarboxylic acid, a derivative of the 1,7-naphthyridine (B1217170) core. researchgate.netacs.org

A general approach for building a library of derivatives can be seen in the synthesis of related 1,6-naphthyridin-4-ones. mdpi.com This method utilizes the addition of various Grignard reagents to a 4-amino-2-chloronicotinonitrile (B6590771) precursor, followed by an acidolysis and cyclocondensation sequence. mdpi.com This approach allows for the convenient synthesis of a wide range of 3-substituted derivatives in moderate-to-good yields. mdpi.com Both aryl and alkyl groups can be introduced, and the reaction conditions are generally tolerant of different substituents on the benzene (B151609) ring. mdpi.com Furthermore, by altering the cyclization reagent, such as changing from triethyl orthoformate to triethyl orthoacetate, additional points of diversity can be introduced, for instance, a methyl group at the C-2 position. mdpi.com This versatility is highly beneficial for SAR studies. mdpi.com

Below is a table showcasing examples of substituted naphthyridin-4-one analogs that can be generated using such synthetic strategies, demonstrating the introduction of various functional groups to the core structure.

| Compound ID | R-Group (at C-3) | Yield (%) |

| 13f | 4-Bromophenyl | 51% |

| 13j | 4-Ethylphenyl | 60% |

| 13m | Cyclohexyl | 74% |

| 13n | Isopropyl | 55% |

| 13o | Phenyl (with C-2 Methyl) | 69% |

| Data derived from the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, illustrating a general method for creating analogs for SAR studies. mdpi.com |

Scalability and Practical Considerations in Laboratory and Pilot-Scale Synthesis

One of the significant challenges in scaling up chemical reactions is the method of heating. mdpi.com Microwave heating, while effective in the laboratory, has physical limitations in penetration depth that make it unsuitable for large-scale production. mdpi.com Therefore, developing synthetic routes that rely on conventional heating is crucial for scalability. mdpi.com

A practical and scalable approach for constructing related 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been demonstrated on a 100-gram scale. mdpi.com This process, which involves the addition of Grignard reagents and a subsequent cyclocondensation, was designed to be robust and applicable for larger quantities. mdpi.com Following the enrichment of the intermediate, a kilogram-scale protocol was applied for a subsequent transformation, which involved a simple and high-yielding (90%) acid-catalyzed nucleophilic substitution that is insensitive to moisture and oxygen. mdpi.com The ability to obtain a pure product simply by filtration is a significant practical advantage in large-scale synthesis. mdpi.com

Another key consideration for practical and scalable synthesis is the choice of solvent and catalyst. Many synthetic routes for naphthyridines require harsh reaction conditions, expensive metal catalysts, and organic solvents. acs.orgnih.gov An alternative, environmentally conscious approach has been developed for the gram-scale synthesis of 1,8-naphthyridines using water as the solvent and an inexpensive, biocompatible ionic liquid, choline hydroxide, as the catalyst. acs.orgnih.gov This one-step reaction features easy product separation and avoids the use of toxic and costly materials, making it a more practical and sustainable option for large-scale production. acs.orgnih.gov

Pharmacological Spectrum and Biological Applications of 8 Chloro 1h 1,7 Naphthyridin 4 One Derivatives

Anticancer and Antitumor Potential

The structural framework of naphthyridine derivatives has proven to be a fertile ground for the discovery of novel anticancer agents. researchgate.net These compounds exert their antitumor effects through various mechanisms, including the inhibition of critical cellular signaling pathways, direct cytotoxicity against malignant cells, and the disruption of tumor-supporting processes like angiogenesis.

A key strategy in modern cancer therapy is the targeted inhibition of protein kinases that are crucial for tumor growth and survival. Derivatives of naphthyridine scaffolds have been identified as potent inhibitors of several oncogenic kinases.

The 2,7-naphthyridone scaffold, a related isomer, has been explored for its kinase inhibitory potential. nih.gov A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were designed and synthesized, leading to the discovery of new inhibitors of c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov For instance, compound 9k showed excellent c-Kit inhibitory activity with a half-maximal inhibitory concentration (IC50) value of 8.5 nM. nih.gov Furthermore, compounds 10l and 10r demonstrated significant VEGFR-2 inhibitory activity, with IC50 values of 56.5 nM and 31.7 nM, respectively. nih.gov

Similarly, 3-phenyl-1,6-naphthyridin-4-one was developed as a potent scaffold for MET kinase inhibitors. mdpi.com This led to the identification of the key building block, 5-chloro-3-phenyl-1,6-naphthyridin-4-one , for creating MET-targeting antitumor drug candidates. mdpi.com

VEGFR-2 is a primary mediator of angiogenesis, and its inhibition is a validated anti-cancer strategy. nih.govmedchemexpress.com Numerous small molecule inhibitors targeting VEGFR-2 have been developed, many of which also show activity against other tyrosine kinases like c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR). selleckchem.comselleckchem.com Compounds like Axitinib, Sunitinib, and Cabozantinib are multi-targeted kinase inhibitors that potently block VEGFR2, with IC50 values in the low nanomolar range. selleckchem.comselleckchem.com

Kinase Inhibitory Activity of Naphthyridine Derivatives and Related Compounds

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 9k (a 2,7-naphthyridinone derivative) | c-Kit | 8.5 | nih.gov |

| Compound 10r (a 2,7-naphthyridinone derivative) | VEGFR-2 | 31.7 | nih.gov |

| Compound 10l (a 2,7-naphthyridinone derivative) | VEGFR-2 | 56.5 | nih.gov |

| Axitinib | VEGFR-2 | 0.2 | selleckchem.com |

| Cabozantinib (XL184) | VEGFR-2 | 0.035 | selleckchem.com |

| Sunitinib | VEGFR-2 (Flk-1) | 80 | selleckchem.com |

Derivatives of the 1,8-naphthyridine (B1210474) isomer have been synthesized and screened for their in-vitro cytotoxicity against a panel of human tumor cell lines. nih.gov Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, in particular, demonstrated potent activity. nih.gov One such compound (Compound 47 ) exhibited IC50 values of 0.41 µM and 0.77 µM on MIAPaCa (pancreatic cancer) and K-562 (leukemia) cell lines, respectively. nih.gov Another derivative (Compound 36 ) showed an IC50 of 1.19 µM on the PA-1 (ovarian cancer) cell line. nih.gov Furthermore, an unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative (Compound 29 ) displayed potent cytotoxicity against PA-1 and SW620 (colon cancer) cell lines with IC50 values of 0.41 µM and 1.4 µM, respectively. nih.gov

The mechanism of cytotoxicity for some related quinolone-based compounds involves the inhibition of topoisomerase II, an enzyme critical for DNA replication, which leads to the induction of apoptosis in tumor cells. nih.gov Other related heterocyclic compounds, such as 1,8-naphthalimides, have been shown to induce DNA damage and autophagic cell death in cancer cells. nih.gov The growth of various human cancer cell lines, including MCF-7 (breast), SH-SY5Y (neuroblastoma), and HS24 (lung), has been shown to be inhibited by certain iodine-containing compounds. nih.gov

Cytotoxicity of 1,8-Naphthyridine Derivatives in Malignant Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 47 | MIAPaCa | Pancreatic | 0.41 | nih.gov |

| Compound 47 | K-562 | Leukemia | 0.77 | nih.gov |

| Compound 36 | PA-1 | Ovarian | 1.19 | nih.gov |

| Compound 29 | PA-1 | Ovarian | 0.41 | nih.gov |

| Compound 29 | SW620 | Colon | 1.4 | nih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. waocp.orgnih.gov The inhibition of angiogenesis, often by targeting the VEGFA/VEGFR-2 signaling pathway, is a key therapeutic strategy. nih.gov

The anti-angiogenic properties of compounds can be assessed using various assays. The rat aorta angiogenesis assay is an ex-vivo model used to evaluate the ability of a substance to inhibit the sprouting of blood vessels. waocp.orgnih.gov One study on a carbothioamide derivative found it to have anti-angiogenic activity with an IC50 of 56.9 µg/mL in this assay. waocp.org This activity is often linked to the compound's anti-proliferative effect on endothelial cells, which form the lining of blood vessels. waocp.org The same carbothioamide derivative was shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and A549 lung cancer cells with IC50 values of 76.3 µg/mL and 45.5 µg/mL, respectively. waocp.orgnih.gov

Anti-Angiogenic and Anti-Proliferative Activity of a Carbothioamide Derivative

| Activity | Assay/Cell Line | IC50 | Reference |

|---|---|---|---|

| Anti-Angiogenic | Rat Aorta Ring Assay | 56.9 µg/mL | waocp.org |

| Anti-Proliferative | HUVEC | 76.3 µg/mL | waocp.orgnih.gov |

| Anti-Proliferative | A549 Lung Cancer Cells | 45.5 µg/mL | waocp.orgnih.gov |

Antiviral Efficacy and Mechanisms of Viral Replication Inhibition

Naphthyridine derivatives have also been investigated for their potential as antiviral agents. nih.govresearchgate.net Research into a series of 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) analogues revealed potent activity against human cytomegalovirus (HCMV). nih.gov Notably, these compounds remained effective against HCMV strains that were resistant to conventional antiviral drugs like ganciclovir (B1264) and foscarnet, suggesting a novel mechanism of action. nih.gov Time-of-addition experiments indicated that these compounds affect both early and late stages of viral replication. nih.gov

In a related area, isoquinolone derivatives have been identified as inhibitors of the influenza virus. nih.gov These compounds were found to target the viral polymerase activity, thereby suppressing viral RNA replication and transcription. nih.gov

Antimicrobial Activities

The naphthyridine core is famously associated with the quinolone class of antibiotics, with nalidixic acid being a foundational member. researchgate.netnih.gov This has spurred continued interest in the antimicrobial properties of various naphthyridine derivatives. researchgate.netresearchgate.net

Nalidixic acid, a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, was originally used to treat urinary tract infections caused by Gram-negative bacteria by inhibiting the A subunit of bacterial DNA gyrase. nih.gov Newer derivatives have shown a broader spectrum of activity. For example, certain 1-alkyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were found to be more active than enoxacin. nih.gov Other 1,8-naphthyridine derivatives have demonstrated good in-vitro activity against both Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Proteus vulgaris. nih.gov For instance, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) showed high activity against Streptococcus pyogenes and moderate activity against Escherichia coli. nih.gov

Interestingly, not all derivatives exhibit direct antibacterial action. Some 1,8-naphthyridine compounds that showed no clinically relevant antibacterial activity on their own were found to potentiate the activity of fluoroquinolone antibiotics against multi-resistant strains of E. coli, P. aeruginosa, and S. aureus. nih.gov This synergistic effect suggests they may act as antibiotic modulators, offering a strategy to combat bacterial resistance. nih.gov

Antibacterial Activity of Select 1,8-Naphthyridine Derivatives

| Compound Type/Name | Activity Noted | Target Organisms | Reference |

|---|---|---|---|

| Nalidixic Acid | Inhibition of DNA Gyrase | Gram-negative bacteria | nih.gov |

| 2-chloro-1,8-naphthyridine-3-carbaldehyde | High Activity | Streptococcus pyogenes (Gram-positive) | nih.gov |

| 2-chloro-1,8-naphthyridine-3-carbaldehyde | Moderate Activity | Escherichia coli (Gram-negative) | nih.gov |

| Various 1,8-naphthyridine derivatives | Good Activity | Proteus vulgaris (Gram-negative), Staphylococcus aureus (Gram-positive) | nih.gov |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Synergistic with fluoroquinolones | Multi-resistant E. coli, P. aeruginosa, S. aureus | nih.gov |

Antifungal Investigations

Derivatives of the broader 1,8-naphthyridine class, to which the 1,7-naphthyridine (B1217170) structure is related, have demonstrated notable antifungal properties. For instance, certain nalidixic acid derivatives incorporating a 1,2,4-triazole (B32235) moiety have shown good antibacterial and slightly less potent antifungal activity. nih.gov Specifically, compounds with a 4-chlorophenyl substituent on a pyrazolinone or pyrazole (B372694) nucleus attached to a 1,8-naphthyridine core were active against Aspergillus niger and Candida albicans. nih.gov This suggests that the inclusion of specific aromatic and heterocyclic moieties can confer antifungal capabilities to the naphthyridine scaffold. While direct studies on the antifungal activity of 8-Chloro-1H-1,7-naphthyridin-4-one itself are not extensively detailed in the provided context, the activity of structurally similar compounds provides a basis for future investigation into its potential in this area.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of naphthyridine derivatives is a well-documented area of research. researchgate.net A number of 1,8-naphthyridine derivatives have been synthesized and evaluated for their ability to modulate inflammatory responses. researchgate.netresearchgate.net For example, a series of 1,8-naphthyridine-3-carboxamide derivatives were investigated for their anti-inflammatory and potential anti-cancer properties. nih.gov One such derivative, C-34, demonstrated significant in vivo inhibition of pro-inflammatory cytokines such as TNF-α, IL-1-β, IL-6, and MIP-1-α in a lipopolysaccharide (LPS)-induced mouse model. nih.gov This compound also offered protection against endotoxin-induced lethality, highlighting the dual anti-inflammatory and cytotoxic potential of this class of molecules. nih.gov Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have also been shown to downregulate pro-inflammatory cytokines, further supporting the anti-inflammatory profile of this scaffold. researchgate.net Although these studies focus on the 1,8-naphthyridine isomer, they provide strong evidence for the potential of the broader naphthyridine class, including this compound derivatives, as anti-inflammatory agents.

Exploration of Other Therapeutic Areas and Pharmacological Profiles

Beyond their established antimicrobial and anti-inflammatory roles, derivatives of the naphthyridine scaffold have been explored for a variety of other therapeutic applications.

Anticholinergic and Cardiotonic Properties

The versatility of the 1,8-naphthyridine scaffold extends to its potential as an ionotropic agent, suggesting possible cardiotonic effects. researchgate.net While specific details on the anticholinergic properties of this compound are not explicitly available, the broad pharmacological profile of related compounds indicates that this is a potential area for future research.

Diuretic and Bronchodilatory Activities

Research into 1,8-naphthyridine derivatives has revealed their potential as bronchodilators. researchgate.net For instance, some derivatives have been shown to antagonize histamine (B1213489) and leukotriene-induced bronchospasm in animal models. nih.gov This bronchodilatory effect suggests a potential application in respiratory conditions. While direct evidence for the diuretic activity of this compound is not provided, the diverse biological activities of the naphthyridine family warrant investigation into this area.

Analgesic Potential

The analgesic properties of 1,8-naphthyridine derivatives have been recognized as a significant aspect of their pharmacological profile. researchgate.netresearchgate.net This suggests that derivatives of this compound could also possess pain-relieving capabilities, a hypothesis that requires further dedicated study.

Anti-Parasitic Activity

The global health burden of parasitic diseases necessitates the urgent discovery of new and effective chemotherapeutic agents. While the broader class of naphthyridine derivatives has been investigated for anti-parasitic properties, including antimalarial activity, specific research on derivatives of this compound is not extensively documented in publicly available literature.

However, studies on related naphthyridine isomers provide compelling evidence for their potential in this area. For instance, Mannich bases derived from 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol have demonstrated significant in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Several of these compounds exhibited IC50 values comparable or superior to standard antimalarial drugs like mefloquine (B1676156) and amodiaquine. nih.gov

Furthermore, research into 2-oxo-tetrahydro-1,8-naphthyridines as inhibitors of malarial protein farnesyltransferase has yielded compounds with potent anti-malarial activity. nih.gov These findings suggest that the naphthyridine core is a promising scaffold for the development of novel anti-parasitic drugs. The electron-withdrawing nature of the chloro group at the 8-position of the 1,7-naphthyridine ring could potentially influence the binding affinity and efficacy of its derivatives against parasitic targets. Further synthesis and screening of this compound derivatives are warranted to explore this potential.

Table 1: Anti-parasitic Activity of Related Naphthyridine Derivatives

| Compound Class | Parasite Strain | Activity (IC50) | Reference |

| 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol Mannich bases | Plasmodium falciparum (chloroquine-sensitive & resistant) | Comparable to mefloquine and amodiaquine | nih.gov |

| 2-Oxo-tetrahydro-1,8-naphthyridines | Plasmodium falciparum | Potent inhibitors of protein farnesyltransferase | nih.gov |

Note: Data for specific this compound derivatives is not available in the cited literature.

Relevance in Alzheimer's Disease Research

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. A key therapeutic strategy involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to enhance cholinergic neurotransmission.

Various naphthyridine derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.gov For example, a series of 8-hydroxy-2,7-naphthyridin-2-ium salts were prepared and shown to inhibit both AChE and BChE. nih.govrsc.org This indicates that the naphthyridine scaffold can effectively interact with the active sites of these enzymes.

Another critical aspect of AD pathogenesis is the aggregation of Aβ peptides into toxic oligomers and plaques. Compounds that can inhibit this aggregation process are considered promising therapeutic candidates. frontiersin.org While specific studies on the Aβ aggregation inhibition by this compound derivatives are limited, the general class of naphthyridines has been explored for this purpose. The planar structure of the naphthyridine ring system could allow for intercalation between Aβ strands, thereby disrupting the aggregation process.

The combination of cholinesterase inhibition and anti-aggregation activity in a single molecule presents a multi-target approach to treating AD. The this compound scaffold provides a versatile platform for designing such multi-functional ligands.

Table 2: Cholinesterase Inhibitory Activity of Related Naphthyridine Derivatives

| Compound Class | Enzyme | Inhibition | Reference |

| 1,8-Naphthyridine derivatives | AChE, BuChE | Moderate inhibitory activity | nih.gov |

| 8-Hydroxy-2,7-naphthyridin-2-ium salts | AChE, BuChE | Identified as dual inhibitors | nih.govrsc.org |

Note: Specific IC50 values for this compound derivatives are not provided in the cited literature.

Inhibition of SRS-A Release

Slow-Reacting Substance of Anaphylaxis (SRS-A) is a term for a mixture of potent inflammatory mediators, now known as cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules are synthesized via the 5-lipoxygenase (5-LO) pathway and play a crucial role in the pathophysiology of allergic and inflammatory conditions such as asthma. nih.gov Inhibition of SRS-A release is a key mechanism for anti-inflammatory and anti-allergic drugs.

While direct studies on the inhibition of SRS-A release by this compound derivatives are not prominent in the literature, a patent for 1,7-naphthyridine derivatives has claimed anti-inflammatory and anti-allergic effects. google.com This suggests that compounds based on this scaffold may interfere with the pathways leading to the production of inflammatory mediators.

The inhibition of leukotriene biosynthesis is a validated therapeutic strategy. nih.govnih.gov The anti-inflammatory activity of naphthyridine derivatives may be attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, such as 5-lipoxygenase. For instance, certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties. researchgate.net The structural features of this compound, including the chloro substituent, could be optimized to develop potent inhibitors of the 5-LO pathway, thereby preventing the release of SRS-A and exerting therapeutic effects in inflammatory and allergic disorders.

Mechanistic Elucidation of Biological Actions of 8 Chloro 1h 1,7 Naphthyridin 4 One Derivatives

Identification of Molecular Targets and Receptor Binding Interactions

Research has identified that derivatives based on the 1,7-naphthyridine (B1217170) scaffold can act as potent ligands for specific receptors and enzymes, which are crucial in various physiological and pathological processes. The primary targets identified for this class of compounds include the tachykinin NK(1) receptor and p38 mitogen-activated protein (MAP) kinase. nih.govnih.gov

Derivatives of 1,7-naphthyridine have demonstrated significant inhibitory activity against key cellular targets. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives, for instance, have been synthesized and evaluated as potent and orally active tachykinin NK(1) receptor antagonists. nih.gov Specific compounds within this series exhibited excellent antagonistic activities, with low nanomolar inhibitory concentrations. nih.gov For example, compound (9S)-7b showed an IC₅₀ of 0.28 nM, and compound (aR,9R)-8b had an IC₅₀ of 0.45 nM in an in-vitro assay inhibiting the binding of a radiolabeled substance P to human IM-9 cells. nih.gov

In a different series, 1,7-naphthyridine 1-oxides were identified as novel, potent, and selective inhibitors of p38α MAP kinase. nih.gov The in-vivo efficacy of these compounds was demonstrated by their ability to reduce tumor necrosis factor-alpha (TNFα) levels in an acute murine model of inflammation, with one derivative showing an ED₅₀ of 0.5 mg/kg when administered orally. nih.gov The potency was further confirmed in a chronic rat model of adjuvant arthritis, where an ED₅₀ of less than 1 mg/kg was observed. nih.gov

| Compound Series | Target | Key Findings | Reported Value | Assay/Model | Citation |

|---|---|---|---|---|---|

| (9S)-7b | Tachykinin NK(1) Receptor | In-vitro antagonism | IC₅₀ = 0.28 nM | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | nih.gov |

| (aR,9R)-8b | Tachykinin NK(1) Receptor | In-vitro antagonism | IC₅₀ = 0.45 nM | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | nih.gov |

| 1,7-Naphthyridine 1-Oxide Derivative | p38α MAP Kinase | In-vivo efficacy | ED₅₀ = 0.5 mg/kg | LPS-induced TNFα production (murine model) | nih.gov |

| 1,7-Naphthyridine 1-Oxide Derivative | p38α MAP Kinase | In-vivo efficacy | ED₅₀ < 1 mg/kg | Chronic adjuvant arthritis (rat model) | nih.gov |

The binding of 1,7-naphthyridine derivatives to their protein targets involves precise molecular interactions. For the tachykinin NK(1) receptor antagonists, structure-activity relationship studies, supported by X-ray analysis of the potent compound (aR,9R)-8b, revealed that the stereochemistry around the -C((6))(=O)-N((7))-CH(2)Ar moiety is critical for receptor recognition. nih.gov This highlights the importance of a specific three-dimensional conformation for effective binding. While not specific to this exact series, the binding of other non-peptide antagonists to the NK(1) receptor is known to involve interactions with residues such as Gln165, His197, His265, and Tyr287 located in a hydrophobic core between transmembrane domains. wikipedia.org

In the case of the 1,7-naphthyridine 1-oxide series targeting p38α MAP kinase, the N-oxide oxygen was found to be essential for the inhibitory activity. nih.gov This feature was also identified as a probable determinant factor for the marked selectivity of these compounds against other related kinases, suggesting it plays a key role in the binding interaction within the enzyme's active site. nih.gov

Cellular Pathway Modulation and Signal Transduction Interference

By binding to molecular targets, 1,7-naphthyridine derivatives interfere with established signal transduction cascades, leading to a modulation of cellular pathways. The antagonism of the tachykinin NK(1) receptor, a G protein-coupled receptor, blocks the signaling cascade that normally follows the binding of its ligand, substance P. nih.govguidetopharmacology.org This pathway involves the activation of G-proteins, mobilization of intracellular calcium, and the activation of phospholipase C, all of which are hindered by the antagonist. guidetopharmacology.orgmdpi.com Similarly, the inhibition of p38α MAP kinase by 1,7-naphthyridine 1-oxides directly interferes with the MAP kinase signaling pathway, which plays a central role in inflammation by regulating the production of cytokines like TNFα. nih.gov

Certain 1,7-naphthyridine derivatives have shown significant effects on pathways controlling cell life and death. The naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has demonstrated anti-neoplasm potential by inhibiting the WNT signaling pathway. nih.gov This inhibition leads to an arrest of the cell cycle in the G0/G1 phase and displays significant antiproliferative properties against various colon cancer cell lines. nih.gov For other naphthyridine isomers, similar effects have been noted. For example, a 1,8-naphthyridine (B1210474) derivative was found to induce cell cycle arrest at the G2/M phase and trigger cell death by apoptosis through mitochondrial pathways. nih.gov Another study on pyrazolo-naphthyridine derivatives showed induction of apoptosis accompanied by G0/G1 cell cycle arrest and activation of caspases. nih.gov

| Compound | Cell Line | Effect | IC₅₀ Value (μM) | Citation |

|---|---|---|---|---|

| Bisleuconothine A | SW480 (Colon Cancer) | Antiproliferative | 2.74 | nih.gov |

| HCT116 (Colon Cancer) | Antiproliferative | 3.18 | nih.gov | |

| HT29 (Colon Cancer) | Antiproliferative | 1.09 | nih.gov | |

| SW620 (Colon Cancer) | Antiproliferative | 3.05 | nih.gov |

While the impact on DNA synthesis is a well-established mechanism for certain classes of naphthyridines, this action is primarily documented for 1,8-naphthyridine derivatives. The first drug from this group, nalidixic acid, and subsequent fluoroquinolone analogues function by selectively blocking DNA replication in bacteria. mdpi.com They achieve this by inhibiting the A subunit of bacterial DNA gyrase and topoisomerase IV, enzymes essential for the DNA replication process. mdpi.com Furthermore, some pyrazolo-naphthyridine derivatives have been shown to bind to DNA through an intercalative mode, leading to DNA damage as confirmed by comet assays. nih.gov However, based on available research, a direct impact on DNA synthesis and replication has not been specifically elucidated as a primary mechanism for derivatives of the 8-Chloro-1H-1,7-naphthyridin-4-one scaffold.

Investigation of Novel Mechanisms of Action Beyond Direct Target Binding

Emerging research suggests that the biological effects of naphthyridine derivatives may extend beyond direct enzyme or receptor antagonism. Studies on some pyrazolo-naphthyridine derivatives indicate that their pro-apoptotic effects are linked to an increase in oxidative stress, suggesting the involvement of reactive oxygen species in the cell death mechanism. nih.gov

Additionally, while observed in a different isomeric class, some naphthyridines may exert their anti-proliferative effects through interference with fundamental cellular structures. A study on a 4-phenyl-1,8-naphthyridine derivative revealed that its potent anti-cancer activity was due to a target effect on the dynamic instability of the microtubular network. nih.gov This impairment of microtubule function disrupted the formation of the mitotic spindle, leading to a blockage of the cell cycle and, ultimately, cell death. nih.gov While this specific mechanism has not been confirmed for 1,7-naphthyridine derivatives, it points to a potential area of investigation for broader mechanisms within the naphthyridine family.

Structure Activity Relationship Sar and Rational Drug Design for 8 Chloro 1h 1,7 Naphthyridin 4 One Analogs

Influence of Substituents at Key Positions on Pharmacological Potency and Selectivity

The pharmacological profile of 1,7-naphthyridin-4-one analogs is profoundly influenced by the nature and position of various substituents. For the related 1,8-naphthyridine (B1210474) series, it has been observed that the introduction of an aniline (B41778) group at the C-4 position, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 are crucial for optimal anticancer activity. nih.gov Specifically, for 1,8-naphthyridine derivatives, an aminopyrrolidine functionality at C-7, a 2'-thiazolyl group at N-1, and a carboxy group at C-3 are essential for eliciting cytotoxicity. nih.gov

While direct SAR studies on 8-Chloro-1H-1,7-naphthyridin-4-one are not extensively documented in the provided search results, the principles from related naphthyridine cores suggest that modifications at various positions of the bicyclic system are key to modulating biological activity. For instance, in a series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives, substitutions at the N-1 and C-3 positions were critical for affinity and selectivity towards cannabinoid receptors.

Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Bioactivity

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel and patentable chemical entities with improved pharmacological properties. nih.govniper.gov.in This technique involves replacing the central core of a molecule while retaining the spatial arrangement of key interacting groups. nih.gov For aromatic and heterocyclic systems like this compound, scaffold hopping can be employed to address metabolic liabilities, enhance target affinity, and improve physicochemical properties. nih.gov For example, replacing a metabolically susceptible aromatic ring with a more electron-deficient one, such as a pyridine (B92270), can enhance stability against oxidative metabolism. nih.gov

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is another key strategy for lead optimization. cambridgemedchemconsulting.comdrughunter.comdrughunter.com This can lead to improved potency, selectivity, and pharmacokinetic profiles. nih.gov Common bioisosteric replacements include substituting a phenyl group with a pyridyl or thiophene (B33073) ring, or a carboxylic acid with a tetrazole or other acidic heterocycles. cambridgemedchemconsulting.comdrughunter.com These strategies can be instrumental in fine-tuning the properties of this compound analogs to achieve desired therapeutic outcomes.

Rational Design and Synthesis of Optimized Derivatives with Improved Pharmacological Profiles

The rational design of novel derivatives of 1,7-naphthyridin-4-ones involves a deep understanding of the target structure and the SAR of existing ligands. nih.gov This knowledge allows for the strategic modification of the lead compound to enhance its interaction with the biological target. For instance, based on previously reported 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives, new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives were designed and synthesized, leading to compounds with subnanomolar affinity for the CB2 receptor and high selectivity. nih.gov

The synthesis of these optimized derivatives often requires multi-step procedures. A practical and scalable approach for the construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed using Grignard reagents, showcasing a method that could potentially be adapted for the synthesis of this compound analogs. mdpi.com The synthesis of various 1,8-naphthyridine derivatives has also been reported, highlighting the chemical versatility of this scaffold. nih.govrsc.org

Pharmacophore Modeling and Lead Optimization Studies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.gov This model serves as a template for the design of new, more potent, and selective ligands. For a series of 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives, molecular modeling studies were integral to the rational design process that led to highly selective CB2 receptor agonists. nih.gov

Lead optimization is a critical phase in drug discovery that aims to improve the properties of a lead compound to make it a suitable drug candidate. This process often involves iterative cycles of design, synthesis, and biological testing. For this compound analogs, lead optimization would focus on enhancing potency and selectivity, while also improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Computational Chemistry and Cheminformatics Applications in the Study of 8 Chloro 1h 1,7 Naphthyridin 4 One

Application of Quantum Mechanical and Molecular Mechanical Methods for Conformational Analysis and Reactivity Prediction

Understanding the three-dimensional shape (conformation) and electronic properties of a molecule is essential for predicting its behavior. Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods provide a high level of theoretical accuracy for this purpose.

Conformational analysis aims to identify the stable low-energy arrangements of a molecule, which is critical as the bioactive conformation may not be the global minimum energy state. bldpharm.com QM methods are increasingly used for conformational searching, offering greater accuracy than traditional force fields, although at a higher computational cost. These calculations can determine the populations of different conformers in solution and analyze the stereoelectronic interactions—such as hyperconjugation, steric effects, and intramolecular hydrogen bonds—that dictate conformational stability. For example, a systematic study of cyclodextrin (B1172386) conformations utilized semiempirical QM methods to explore their potential energy surfaces before refining the geometries with more accurate Density Functional Theory (DFT).

While no specific QM conformational analysis of 8-Chloro-1H-1,7-naphthyridin-4-one has been published, such a study would be invaluable. It would reveal the molecule's preferred shapes, the rotational barriers of its bonds, and how the chloro- and oxo-substituents influence the geometry of the bicyclic system. This information is a prerequisite for high-quality molecular docking and pharmacophore modeling.

De Novo Drug Design and Virtual Screening Utilizing Computational Frameworks

Computational frameworks for de novo design and virtual screening accelerate the discovery of new drug candidates by computationally creating or filtering vast libraries of molecules. De novo design algorithms build novel molecules from scratch based on the steric and electronic constraints of a target's binding site. Virtual screening, conversely, involves docking large numbers of existing compounds against a target to identify those with the highest predicted binding affinity.

The naphthyridine scaffold is a prime candidate for inclusion in virtual screening libraries due to its presence in numerous biologically active compounds. Computational approaches allow for the rapid in silico evaluation of thousands of virtual derivatives of a core scaffold like 1,7-naphthyridin-4-one, where different substituents can be systematically explored at various positions. Recent advances have even enabled the de novo design of high-affinity peptide and macrocycle binders for protein targets, showcasing the power of these generative methods.

The specific compound this compound could serve as a fragment or starting point in a de novo design program or be included as one of many compounds in a large-scale virtual screening campaign against a panel of disease-relevant targets. A successful hit from such a campaign would immediately warrant its synthesis and experimental validation.

Data Mining and Analysis from Cheminformatics Databases (e.g., ChEMBL, PubChem) for Compound Prioritization

Cheminformatics databases such as PubChem and ChEMBL are essential public repositories that collate chemical, bioactivity, and genomic data. nih.govebi.ac.uk Mining these databases allows researchers to find information on known compounds, identify trends in bioactivity, and prioritize compounds for further study.

A search for this compound (CAS 1018812-91-3) reveals its presence in chemical vendor catalogs but a notable lack of extensive, curated data in major public bioactivity databases like PubChem and ChEMBL under its specific entry. For comparison, related but structurally distinct naphthyridine isomers often have detailed entries with experimental data and computed properties. For example, the PubChem database provides computed properties for a wide range of compounds, including descriptors relevant to drug-likeness.

If this compound were more extensively studied, one would expect to find the information summarized in the table below within these databases. The absence of such data highlights its status as a relatively underexplored chemical entity, making it a potentially novel scaffold for future research programs.

| Identifier/Property | Database/Source | Value | Citation |

|---|---|---|---|

| CAS Number | Multiple Vendors | 1018812-91-3 | pharmaffiliates.com |

| Molecular Formula | Multiple Vendors | C₈H₅ClN₂O | pharmaffiliates.com |

| Molecular Weight | Multiple Vendors | 180.59 g/mol | pharmaffiliates.com |

| SMILES Code | BLDpharm | O=C1C=CNC2=C(Cl)N=CC=C12 | nih.gov |

| PubChem CID | PubChem | No dedicated entry found | nih.gov |

| ChEMBL ID | ChEMBL | No dedicated entry found | ebi.ac.uk |

Computational DFT Studies for Mechanistic Insights and Properties

Density Functional Theory (DFT) is a powerful QM method used to investigate the electronic structure and reactivity of molecules. It is widely applied to study reaction mechanisms, predict spectroscopic properties, and calculate various molecular descriptors related to reactivity.

DFT studies on heterocyclic systems, including various naphthyridine isomers, have provided deep insights. For example, DFT calculations have been used to study the synthetic mechanisms of novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives and to support the assignment of their electronic absorption spectra. In another study, the electronic properties of a series of 1,8-naphthyridine (B1210474) derivatives were calculated using DFT to relate their electronic structure to their observed cytotoxic activity. Such studies often analyze frontier molecular orbitals (HOMO and LUMO) to understand charge transfer and reactivity, as well as calculate properties like ionization potential, electron affinity, and chemical hardness. A DFT study on 8-chloro-3-((3-chlorobenzyl)thio)- nih.govmyskinrecipes.comtriazolo[4,3-a]pyridine involved full geometry optimization and analysis of the frontier orbitals to complement experimental characterization.

For this compound, a dedicated DFT study could predict its charge distribution, dipole moment, and orbital energies. This would help in understanding its reactivity in chemical synthesis and its potential to engage in various non-covalent interactions, which is crucial for rational drug design. The absence of such a study in the literature indicates another opportunity for foundational computational research on this specific molecule.

Advanced Research Methodologies and Preclinical Assessment of 8 Chloro 1h 1,7 Naphthyridin 4 One

In Vitro Biological Activity Profiling and High-Throughput Screening Assays

The initial stages of drug discovery for a compound like 8-Chloro-1H-1,7-naphthyridin-4-one typically involve a comprehensive assessment of its biological activity using a variety of in vitro assays. High-throughput screening (HTS) plays a pivotal role in this phase, allowing for the rapid evaluation of large compound libraries against specific biological targets.

Enzyme Inhibition and Activation Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. For naphthyridine derivatives, researchers have explored their inhibitory potential against various enzymes. For instance, derivatives of the related 1,8-naphthyridine (B1210474) scaffold have been identified as dual inhibitors of alkaline phosphatase (ALP) and carbonic anhydrase (CA), enzymes implicated in bone disorders like rheumatoid arthritis. nih.gov Some of these derivatives demonstrated potent inhibition of CA isozymes (CA-II, CA-IX, and CA-XII) with IC50 values in the sub-micromolar range, proving to be significantly more potent than the standard inhibitor acetazolamide. nih.gov Similarly, certain 1,7-naphthyridine (B1217170) derivatives have been investigated as inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in inflammatory responses, making them potential candidates for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). researchgate.net

Table 1: Enzyme Inhibition Data for Representative Naphthyridine Derivatives

| Compound Class | Target Enzyme(s) | Key Findings | Reference |

| researchgate.netmdpi.com-Naphthyridine derivatives | Carbonic Anhydrase (CA-II, CA-IX, CA-XII), Alkaline Phosphatase (ALP) | Potent dual inhibitors with IC50 values in the sub-micromolar to low micromolar range. Outperformed standard inhibitors. | nih.gov |

| 1,7-Naphthyridine derivatives | Phosphodiesterase-4 (PDE4) | Orally active inhibitors that reduce inflammatory cell influx in animal models of asthma. | researchgate.net |

This table presents data for related naphthyridine compounds to illustrate the types of enzyme inhibition studies conducted for this class of molecules, in the absence of specific data for this compound.

Cell-Based Functional Assays for Receptor Activation or Inhibition

Cell-based assays are crucial for understanding a compound's effect in a more biologically relevant context. These assays can measure a compound's ability to activate or inhibit cellular receptors, modulate signaling pathways, or affect cell viability and proliferation. For example, the 1,7-naphthyridine derivative, bisleuconothine A, has been shown to inhibit the WNT signaling pathway and induce G0/G1 cell cycle arrest in colon cancer cells. nih.gov This compound displayed significant antiproliferative activity against various colon cancer cell lines, with IC50 values in the low micromolar range. nih.gov Another related compound, 4-phenyl-2,7-naphthyridin-1-one, exhibited antagonistic activity at δ-opioid receptors. nih.gov

In the context of this compound, a primary focus of cell-based assays would likely be on its potential as an anticancer agent. Researchers would typically use a panel of human cancer cell lines to assess its cytotoxic and antiproliferative effects. For instance, a study on 2-arylnaphthyridin-4-one derivatives investigated their activity against HL-60 (leukemia), Hep3B (hepatoma), and NCI-H460 (lung cancer) cell lines. nih.gov Such studies often involve assays like the MTT or MTS assay, which measure metabolic activity as an indicator of cell viability.

Table 2: Cell-Based Assay Data for Representative 1,7-Naphthyridine Derivatives

| Compound | Cell Line(s) | Assay Type | Key Findings | Reference |

| Bisleuconothine A | SW480, HCT116, HT29, SW620 (Colon Cancer) | Antiproliferation | IC50 values of 2.74, 3.18, 1.09, and 3.05 µM, respectively. | nih.gov |

| 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one | Hep3B (Hepatoma) | Cell Cycle Analysis, Apoptosis Assay | Induced cell cycle arrest and apoptosis. | nih.gov |

| 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] researchgate.netnih.govnaphthyridine-2-one | HGC-27 (Stomach Carcinoma) | Cytotoxicity | Demonstrated anticancer potency. | nih.gov |

This table showcases cell-based assay results for related naphthyridine compounds to exemplify the methodologies applied, as specific data for this compound is not available.

In Vivo Efficacy Studies and Animal Models

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is a critical next step. These in vivo studies utilize animal models that mimic human diseases to assess the therapeutic potential of the drug candidate.

Xenograft Models for Antitumor Evaluation and Efficacy Assessment

For potential anticancer agents like this compound, xenograft models are the gold standard for in vivo efficacy testing. These models involve the transplantation of human tumor cells into immunocompromised mice. A study on a phosphate (B84403) prodrug of 2-(3-hydroxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one demonstrated significant antitumor activity in a Hep3B xenograft nude mouse model. nih.gov Similarly, the 1,7-naphthyridine derivative bisleuconothine A was shown to reduce tumor growth in mice carrying an HCT116 xenograft. nih.gov

In a typical xenograft study, once the tumors reach a certain size, the animals are treated with the test compound, a vehicle control, and often a positive control (a known anticancer drug). Tumor growth is monitored over time, and at the end of the study, the tumors are excised and weighed. The reduction in tumor volume and weight in the treated group compared to the control group indicates the compound's in vivo antitumor efficacy.

Drug Metabolism and Pharmacokinetic (DMPK) Investigations

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development. Drug Metabolism and Pharmacokinetic (DMPK) studies provide this crucial information. While specific DMPK data for this compound is not publicly available, research on related naphthyridine derivatives offers insights into the methodologies used.

For instance, a study on an 8-hydroxy naphthyridine derivative in a mouse model of leishmaniasis revealed that the compound was rapidly cleared from the blood. nih.gov Further analysis identified glucuronidated adducts of the compound, indicating that secondary metabolism was a key driver of its low exposure. nih.gov This highlights the importance of early pharmacokinetic screening to identify potential metabolic liabilities.

DMPK studies for a compound like this compound would typically involve administering the compound to animals (e.g., rats or mice) and collecting blood, urine, and feces samples at various time points. These samples are then analyzed to determine the concentration of the parent drug and its metabolites over time. This data is used to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). In vitro metabolism studies using liver microsomes or hepatocytes are also conducted to identify the metabolic pathways and the cytochrome P450 (CYP) enzymes involved in the compound's breakdown.

Spectroscopic and Chromatographic Characterization for Research Batches and Derivatization Studies

The unambiguous identification and purity assessment of a chemical compound are paramount in all stages of research and development. This is achieved through a combination of spectroscopic and chromatographic techniques. For this compound and its derivatives, these methods are essential for confirming their chemical structure and ensuring the quality of research batches.

Detailed structural information is typically obtained using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS). For example, the structure of 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one was confirmed by ¹H NMR, which showed characteristic signals for the methyl and hydroxyl protons, and by LC-MS, which provided the correct mass-to-charge ratio. nih.gov High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of a new compound. nih.gov

X-ray crystallography provides the most definitive three-dimensional structural information. The crystal structure of 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one revealed that the molecules are essentially planar and form dimeric aggregates through hydrogen bonding. nih.gov

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are routinely used to determine the purity of synthesized compounds. HPLC separates the components of a mixture based on their affinity for a stationary phase, and a detector (e.g., UV-Vis or MS) is used to quantify the amount of each component.

Table 3: Analytical Characterization Data for a Related Naphthyridine Derivative

| Analytical Technique | Compound | Key Data | Reference |

| ¹H NMR (400 MHz, DMSO-d6) | 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one | δ 2.46 (s, 3H), 6.67 (br. s., 1H), 7.88 (br. s., 1H), 8.65 (br. s., 1H), 11.62 (br. s., 1H) | nih.gov |

| LC-MS | 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one | m/z (% relative intensity, ion): 211.0 (100.0%), 213.0 (32.0%) | nih.gov |

| X-ray Crystallography | 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one | Monoclinic, P2₁/c, a = 9.3983(4) Å, b = 13.8786(5) Å, c = 13.5643(5) Å, β = 107.663(3)° | nih.gov |

This table provides an example of the detailed analytical data obtained for a related naphthyridine compound, illustrating the standard characterization methods.

Crystallographic Analysis of Compound-Target Complexes for Structural Basis of Activity

As of the latest available research, the crystallographic analysis of this compound in complex with a specific biological target has not been publicly disclosed. While the synthesis and fundamental properties of this compound are documented, its three-dimensional structural interaction with a protein or other macromolecular target, which is crucial for understanding the precise mechanism of its activity, remains an area for future investigation.

Crystallographic studies are fundamental in drug discovery and development, providing atomic-level insights into how a compound binds to its target. This information reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that are essential for the compound's affinity and specificity. The elucidation of the crystal structure of a compound-target complex is a significant milestone that can guide further optimization of the compound to enhance its therapeutic properties.

Although no data for the specific compound-target complex is available, the crystallographic data for a related naphthyridinone derivative, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, has been reported. nih.gov This related structure provides some insight into the general conformational preferences of the naphthyridinone ring system. However, direct extrapolation of these findings to predict the binding mode of this compound to its specific biological target would be speculative.

The scientific community awaits the publication of crystallographic data for this compound complexed with its biological target to fully understand its structural basis of activity and to inform the rational design of next-generation derivatives.

Conclusion and Future Directions in Naphthyridinone Research

Synthesis of Key Findings and Contributions of 8-Chloro-1H-1,7-naphthyridin-4-one Research

Research surrounding this compound has primarily positioned it as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. While detailed biological studies exclusively on this compound are not extensively documented in publicly available literature, its significance is evident from its inclusion in various chemical patent applications, where it serves as a building block for novel bicyclic compounds. google.comgoogle.com

The broader family of naphthyridinones, to which this compound belongs, has demonstrated a wide array of pharmacological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com For instance, derivatives of the closely related 1,8-naphthyridinone core have been investigated as potent therapeutic agents. The foundational 4-oxo-1,8-naphthyridine-3-carboxylic acid structure is the basis for several commercial antibacterial drugs. mdpi.com

The synthesis of chloro-substituted naphthyridinone derivatives is a key area of chemical research, enabling the exploration of structure-activity relationships. A scalable synthesis for 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed, highlighting the feasibility of producing these scaffolds for preclinical drug development. mdpi.com This work underscores the importance of the chloro-substitution in modulating the properties of the naphthyridinone core.

While direct evidence of the biological contributions of this compound is emerging, its role as a key synthetic intermediate suggests its potential contribution to the development of new chemical entities with desired pharmacological profiles.

Remaining Challenges and Emerging Opportunities in Naphthyridinone-Based Drug Discovery

The development of naphthyridinone-based drugs, despite its promise, is not without its hurdles. A primary challenge lies in achieving target specificity and minimizing off-target effects. The broad biological activity of the naphthyridinone scaffold, while advantageous in some respects, can also lead to undesirable side effects.

Another significant challenge is overcoming drug resistance, a persistent issue in the development of antimicrobial and anticancer agents. The development of novel naphthyridinone derivatives that can circumvent existing resistance mechanisms is a critical area of research.

Furthermore, the optimization of pharmacokinetic properties, such as solubility and metabolic stability, remains a key focus. For example, in the development of 1,7-naphthyridine (B1217170) phosphodiesterase-4 (PDE4) inhibitors, directed structural changes were necessary to increase aqueous solubility and improve pharmacokinetic profiles. researchgate.net

Despite these challenges, emerging opportunities in naphthyridinone-based drug discovery are plentiful. The structural versatility of the naphthyridinone scaffold allows for extensive chemical modification, providing a platform for the design of highly potent and selective inhibitors for a variety of biological targets. The discovery of novel 1,6-naphthyridin-2(1H)-one derivatives as potent and selective FGFR4 inhibitors for hepatocellular carcinoma showcases the potential of this scaffold in oncology. nih.gov

The application of computational modeling and in silico screening methods presents a significant opportunity to accelerate the discovery and optimization of naphthyridinone-based drug candidates. These approaches can aid in the rational design of compounds with improved efficacy and safety profiles.

Future Research Avenues for this compound and its Clinical Translation Potential

Future research on this compound should focus on a comprehensive evaluation of its biological activity profile. Screening this compound against a wide range of biological targets could uncover novel therapeutic applications.

Furthermore, the synthesis and evaluation of a library of derivatives based on the this compound scaffold would be a logical next step. Structure-activity relationship (SAR) studies would provide valuable insights into the chemical features required for potent and selective activity against specific targets.

The clinical translation potential of derivatives of this compound will depend on rigorous preclinical evaluation. This includes in-depth studies of their mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profiles in relevant animal models. For instance, the development of a 1,7-naphthyridine derivative as a PDE4 inhibitor involved extensive preclinical testing to demonstrate its efficacy in animal models of inflammation. researchgate.net

Integration of Multidisciplinary Approaches for Accelerated Drug Development

To expedite the development of promising naphthyridinone-based compounds like the derivatives of this compound, a multidisciplinary approach is essential. This involves the seamless integration of computational chemistry, synthetic organic chemistry, high-throughput screening, structural biology, and pharmacology.

Collaborations between academic research institutions and pharmaceutical companies can also play a pivotal role in bridging the gap between basic research and clinical development. Such partnerships can provide the necessary resources and expertise to navigate the complex and costly process of drug development.

The utilization of advanced platform technologies, such as artificial intelligence and machine learning, can further streamline the drug discovery process. These technologies can aid in identifying novel drug targets, predicting the activity and toxicity of new compounds, and optimizing clinical trial design. The design of porous scaffolds for tissue engineering, for example, is increasingly benefiting from such advanced computational approaches. researchgate.netnih.govnih.govresearchgate.netmdpi.com

Q & A

Q. What are the standard synthetic routes for 8-Chloro-1H-1,7-naphthyridin-4-one, and how can reaction conditions be optimized?

The compound is synthesized via chlorination of the parent 1,7-naphthyridin-4-one using phosphorus oxychloride (POCl₃). For example, heating at 95°C for 90 minutes yields 4-chloro-1,7-naphthyridine in 60% efficiency . Optimization involves adjusting temperature, reaction time, and stoichiometry. Alternative methods include using reflux conditions with POCl₃ for substituted derivatives (e.g., 9-chloro-6,8-dimethyl-1,7-naphthyridine at 80% yield under reflux for 60 minutes) . Characterization via NMR, HPLC, and mass spectrometry is critical for purity validation.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Basic characterization includes:

- ¹H/¹³C NMR : To confirm the chlorine substitution pattern and aromatic proton environments.

- FT-IR : To identify carbonyl (C=O) and C-Cl stretching vibrations.

- HPLC-MS : For purity assessment and molecular ion detection. Advanced structural elucidation can employ X-ray crystallography , as demonstrated for related compounds like 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, which resolved its crystal structure .

Advanced Research Questions

Q. How does the chlorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

The chlorine at position 8 is susceptible to nucleophilic displacement under specific conditions. For example, 4-chloro-7-methyl-1,7-naphthyridin-8(7H)-one reacts with amines (e.g., diethylaminoalkylamines) in dimethylformamide (DMF) to yield substituted derivatives (38% yield) . Kinetic studies can optimize solvent polarity and temperature to enhance substitution efficiency. Computational modeling (e.g., DFT) may predict regioselectivity in multi-chlorinated analogs like 2,4-dichloro-1,7-naphthyridine .

Q. What strategies resolve contradictions in synthetic yields or by-product formation for this compound?

Discrepancies in yields often arise from competing side reactions (e.g., oxidation or incomplete chlorination). Strategies include:

- Reaction Monitoring : Using TLC or in-situ IR to track progress.

- By-Product Analysis : LC-MS or GC-MS to identify impurities.

- Condition Screening : Systematic variation of catalysts (e.g., Raney Ni for reductions) or solvents (e.g., DMF vs. THF) .

Methodological and Application-Focused Questions

Q. How can this compound be functionalized for biological activity studies?

Key approaches include:

- Amination : Substitution with amines to generate analogs like 8-amino-1,7-naphthyridines, which exhibit antibacterial/antifungal activity .

- Reduction : Catalytic hydrogenation (Raney Ni, H₂) reduces nitro groups to amines (70–75% yield) .

- Cross-Coupling : Suzuki or Buchwald-Hartwig reactions for aryl/heteroaryl modifications.

Q. What are the challenges in studying the antitumor potential of this compound derivatives?

Advanced challenges include:

- Target Selectivity : Designing derivatives that inhibit specific enzymes (e.g., dual-specificity phosphatases or kinases) without off-target effects .

- SAR Studies : Correlating substituent position (e.g., Cl at C8 vs. methyl at C7) with cytotoxicity using in vitro assays (e.g., IC₅₀ determinations) .

- Metabolic Stability : Assessing pharmacokinetics via microsomal assays or in vivo models.

Data Comparison and Validation

Q. How do synthetic yields and conditions for this compound compare across literature reports?

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| POCl₃ chlorination | 95°C, 90 min | 60% | |

| Reflux with POCl₃ | Reflux, 60 min | 80% | |

| Amine substitution | DMF, reflux, 8 h | 38% |

Variability highlights the need for rigorous optimization based on substrate electronics and steric effects.

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of chlorine in modulating electronic properties (e.g., Hammett σ constants).

- Biological Target Identification : Use proteomics or CRISPR screens to uncover novel targets for naphthyridine-based therapeutics .

- Green Chemistry : Develop solvent-free or catalytic methods to improve sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.